molecular formula C21H26N2O2S2 B4571231 (5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4571231
M. Wt: 402.6 g/mol
InChI Key: QXIZMGPBLJXIHL-OBGWFSINSA-N
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Description

(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a piperidinylbutyl group, and an ethylphenylmethylidene moiety.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its interactions with biological targets.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-ethylbenzaldehyde with 3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylbutyl group or the ethylphenylmethylidene moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinone derivatives

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in critical biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer effects. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-methylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(4-chlorophenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(4-methoxyphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-2-16-8-10-17(11-9-16)15-18-20(25)23(21(26)27-18)14-6-7-19(24)22-12-4-3-5-13-22/h8-11,15H,2-7,12-14H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZMGPBLJXIHL-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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